The table below summarizes the key identifiers and predicted physicochemical properties of 1-Formyl-L-proline (N-Formyl-L-proline, NFLP) [1] [2].
| Property | Value / Description |
|---|---|
| CAS Number | 13200-83-4 [1] [2] |
| Molecular Formula | C₆H₉NO₃ [1] [2] |
| Molecular Weight | 143.14 g/mol [1] [2] |
| Appearance | White to off-white solid powder [2] |
| Melting Point | 93-94 °C [2] |
| Predicted pKa | 3.66 ± 0.20 [2] |
| Purity | ≥95% [1] |
Proper storage and handling are critical for maintaining the stability of this compound. Below are the key recommendations gathered from chemical suppliers and scientific literature [1] [2].
| Aspect | Recommended Condition |
|---|---|
| Storage Temperature | 2 - 8 °C (refrigerated) [1] [2] |
| Atmosphere | Stored under an inert atmosphere (nitrogen) [1] [2] |
| Form | Solid powder [2] |
| Shipping | Room temperature in continental US; may vary elsewhere [1] |
Specific solubility data in common laboratory solvents is not fully detailed in the available search results. The compound is typically supplied as a solid, and solutions need to be prepared by researchers based on their experimental requirements.
Please adhere to the following safety guidelines when handling this compound [2]:
This compound has been identified as the most potent inhibitor of the enzyme Pyrroline-5-carboxylate reductase 1 (PYCR1) discovered in a targeted screen of proline analogs [3].
| Inhibition Target | Inhibition Constant (Kᵢ) | Inhibition Type | Biological Impact |
|---|---|---|---|
| PYCR1 | 100 µM [3] | Competitive with P5C [3] | Impairs de novo proline biosynthesis and spheroidal growth in MCF10A H-RASV12 breast cancer cells [3]. |
| PYCR3 | ~10x less potent than for PYCR1 (approx. 1 mM) [4] | Competitive with P5C [4] | Serves as a tool for assessing isoform specificity of PYCR inhibitors [4]. |
The activity of this compound is related to its unique interaction with the PYCR1 enzyme. The crystal structure (PDB ID: 6XP0) reveals that binding causes conformational changes in the enzyme's active site, allowing for additional hydrogen bonds that explain its higher affinity compared to other proline analogs [3] [5].
To help visualize its role in experimental research, the following diagram outlines a typical workflow for using this compound in a biochemical and cell-based study:
The diagram below illustrates the structural relationship between L-Proline and its analog, this compound, which is key to its inhibitory function:
This compound is a validated chemical probe for PYCR1. Store the solid at 2-8°C under nitrogen. Its primary research application is as a competitive inhibitor of PYCR1 (Kᵢ = 100 µM), with 10-fold selectivity over PYCR3, making it useful for studying proline metabolism in cancer.
N-formyl derivatives of proline are often studied as model compounds to understand peptide bond conformation. The table below summarizes experimental NMR data for the related compound N-formyl-L-proline methyl ester in various solvents [1].
| Compound Name | Solvent | Ktrans/cis | Observation Method |
|---|---|---|---|
| N-formyl-L-proline methyl ester | D₂O | 1.8 | ¹H-NMR Spectroscopy |
| N-formyl-L-proline methyl ester | Dioxane-d₈ | 1.4 | ¹H-NMR Spectroscopy |
| N-formyl-L-proline methyl ester | CDCl₃ | 1.4 | ¹H-NMR Spectroscopy |
Key Findings from the Data:
The general methodology for such conformational studies involves synthesis and NMR analysis [1]:
The following diagram illustrates the logical workflow for determining the conformational equilibrium, and the molecular structures involved.
Experimental workflow and molecular relationships for conformational analysis.
Pyrroline-5-carboxylate reductase 1 (PYCR1) is a mitochondrial enzyme that catalyzes the final step in proline biosynthesis, the NAD(P)H-dependent reduction of Δ1-pyrroline-5-carboxylate (P5C) to proline. This reaction is part of the proline cycle, a unique metabolic pathway that has gained significant attention for its role in cancer metabolism and fibrotic diseases. PYCR1 is consistently upregulated across multiple cancer types, including breast, lung, liver, and kidney cancers, where it supports tumor growth, metastasis, and therapy resistance through metabolic reprogramming [1] [2]. The enzyme's overexpression is associated with poor clinical outcomes and advanced disease stages, making it an attractive target for therapeutic intervention [2].
The structural biology of PYCR1 reveals key features that inform inhibitor design. PYCR1 forms a stable decameric architecture with a "pentamer of dimers" configuration, creating spatially defined binding pockets for cofactors and substrates [2]. The enzyme comprises three domains: an N-terminal Rossmann dinucleotide-binding domain for NAD(P)H cofactor binding, a central dimerization domain, and a C-terminal α-helical domain that regulates oligomerization [2]. The active site is located near the dimer interface, consisting of the αK-αL loop of one protomer and a kinked α-helix of the adjacent protomer [3]. This structural arrangement accommodates both the P5C/proline substrate pocket and the NAD(P)H coenzyme binding site, providing opportunities for developing inhibitors that target either or both sites [1].
N-Formyl-L-proline (NFLP) emerged from a systematic screening of proline analogs against human PYCR1 using X-ray crystallography as the primary screening method [3]. Among the twenty-seven proline analogs tested, NFLP demonstrated the highest inhibitory potency, with a competitive inhibition constant (Ki) of approximately 100 μM, significantly lower than other identified inhibitors such as L-thiazolidine-2-carboxylate (Ki = 400 μM), L-thiazolidine-4-carboxylate (Ki = 600 μM), and the natural product L-proline (Ki = 1.7 mM) [3]. This makes NFLP the most potent proline analog inhibitor of PYCR1 reported to date.
The structural basis for NFLP's enhanced potency was revealed through high-resolution (1.75-2.35 Å) crystal structures of the PYCR1-NFLP complex. Unlike other proline analogs that bind passively to the active site, NFLP binding induces conformational changes in the enzyme, including a 1-Å translation of an active site α-helix and rotation of two side chains [3]. These structural rearrangements enable the formation of unique hydrogen bonds between the formyl group of NFLP and the protein backbone, particularly with the αK-αL loop residues [3]. The carboxylate group of NFLP maintains the critical interactions with the αK-αL loop that are characteristic of proline analog binding, while the formyl group extends into additional space within the active site, providing supplemental binding energy not available to simpler analogs [3].
Table 1: Kinetic Parameters of PYCR1 Inhibitors
| Compound | Ki (μM) | Inhibition Type | Structural Features |
|---|---|---|---|
| NFLP | 99 ± 7.7 | Competitive | Formyl group enables additional H-bonds, induces conformational changes |
| L-T2C | 438 ± 29 | Competitive | Thiazolidine ring, 2-carboxylate |
| L-T4C | 598 ± 39 | Competitive | Thiazolidine ring, 4-carboxylate |
| CPC | 1193 ± 61 | Competitive | Cyclopentane ring |
| THFA | 2249 ± 121 | Competitive | Tetrahydrofuran ring |
| L-Proline | 1718 ± 224 | Competitive | Natural substrate, low potency |
The following diagram illustrates the binding mode of NFLP in the PYCR1 active site, highlighting the key interactions and conformational changes:
Diagram 1: NFLP Inhibition Mechanism of PYCR1. NFLP binds to the PYCR1 active site, inducing conformational changes that enable additional hydrogen bonds and enhance inhibitory potency.
NFLP serves as an important chemical probe for studying proline metabolism in cancer cells and validating PYCR1 as a therapeutic target. In MCF10A H-RAS^V12^ breast cancer cells, which are dependent on the proline cycle for growth and survival, NFLP treatment effectively inhibited de novo proline biosynthesis and impaired spheroidal growth [3]. These cellular phenotypes mirrored the effects observed in PYCR1 knockdown experiments, providing functional validation of NFLP's target engagement and biological activity [3]. When working with NFLP, researchers should note its solubility characteristics - it is typically used at concentrations up to 16 mM in aqueous solutions for biochemical assays, though lower concentrations may be sufficient for cellular studies [1].
For researchers investigating proline metabolism in different biological contexts, NFLP offers several advantages over genetic approaches. Its rapid onset of action enables acute perturbation of proline biosynthesis, allowing researchers to distinguish direct metabolic consequences from adaptive responses. Additionally, NFLP can be used in dose-response studies to establish correlations between PYCR1 inhibition severity and phenotypic outcomes. However, researchers should be aware that as a proline analog, NFLP might potentially affect other proline-utilizing enzymes and should include appropriate controls to verify target specificity [3].
Table 2: NFLP Application Summary in Research Contexts
| Application Area | Concentration Range | Key Readouts | Considerations |
|---|---|---|---|
| Enzyme Kinetics | 50-500 μM | Ki, IC50, inhibition mechanism | Competitive with P5C; use fixed NADH concentration |
| X-ray Crystallography | 5-20 mM | Electron density, binding mode, conformational changes | High concentrations needed for occupancy |
| Cell-Based Assays | 0.1-5 mM | Proline biosynthesis, spheroid growth, viability | Monitor potential off-target effects on collagen synthesis |
| Metabolic Studies | 0.5-2 mM | De novo proline synthesis, metabolic flux | Combine with stable isotope tracing for best results |
The protocol for producing recombinant human PYCR1 suitable for biochemical and structural studies begins with expression in E. coli. The PYCR1 gene is cloned into a pET-based vector with an N-terminal Histag for purification. The protein is expressed in BL21(DE3) cells grown in LB medium at 37°C until OD600* reaches 0.6-0.8, followed by induction with 0.5 mM IPTG at 18°C for 16-18 hours [3]. Cells are harvested by centrifugation and lysed by sonication in buffer containing 50 mM HEPES (pH 7.8), 300 mM NaCl, 10 mM imidazole, and 5% glycerol [3]. The lysate is clarified by centrifugation and applied to a Ni2+-NTA affinity column. After washing with the same buffer containing 25 mM imidazole, the protein is eluted with 250 mM imidazole. Further purification is achieved by size exclusion chromatography using a Superdex 200 column in 20 mM HEPES (pH 7.5), 150 mM NaCl, and 2 mM DTT [3]. The typical yield is 5-10 mg of pure protein per liter of culture.
PYCR1 activity is measured by monitoring the NADH oxidation at 340 nm (ε340 = 6220 M−1cm−1) using a spectrophotometer. Standard assay conditions include 50 mM HEPES (pH 7.5), 150 mM NaCl, 175 μM NADH, and varying concentrations of L-P5C (0-1000 μM) in a 100 μL reaction volume [3]. The reaction is initiated by adding PYCR1 (final concentration 50-100 nM) and monitored for 5-10 minutes. For inhibition studies, NFLP is tested at various concentrations (typically 0-2 mM) against a range of P5C concentrations. Initial velocity data are fit to the competitive inhibition model (Equation 1):
[ v = \frac{V_{\text{max}} \cdot [S]}{K_m \left(1 + \frac{[I]}{K_i}\right) + [S]} ]
where [S] is the P5C concentration, [I] is the inhibitor concentration, Km is the Michaelis constant for P5C, and Ki is the inhibition constant [3]. Global fitting of the data to this model provides the most accurate determination of Ki.
Crystallographic screening is a powerful method for directly visualizing inhibitor binding. PYCR1 crystals are grown by the sitting-drop vapor diffusion method at 20°C by mixing equal volumes (0.2-0.4 μL) of protein solution (10-15 mg/mL PYCR1 in 20 mM HEPES pH 7.5, 150 mM NaCl, 2 mM DTT) and reservoir solution containing 0.1-0.2 M magnesium chloride, 18-22% PEG 3350 [1] [3]. For ligand soaking, crystals are transferred to reservoir solution supplemented with 16 mM NFLP (or lower concentrations for less soluble compounds) and incubated for 2-24 hours before cryocooling in liquid nitrogen with reservoir solution containing 20-25% glycerol as cryoprotectant [1]. X-ray diffraction data are collected at synchrotron beamlines (e.g., Advanced Photon Source 24-ID-E) at 100 K. Data are processed with standard programs (XDS, CCP4), and structures are determined by molecular replacement using existing PYCR1 structures as search models [1] [3]. The electron density for NFLP is typically unambiguous, allowing precise modeling of its binding mode and associated protein conformational changes.
The functional activity of NFLP in cells is assessed using metabolic labeling and morphological assays. For monitoring de novo proline biosynthesis, MCF10A H-RAS^V12^ cells are incubated with U−13^C-glutamine (2-4 mM) in the presence or absence of NFLP (0.5-2 mM) for 24-48 hours [3]. Cells are harvested and metabolites extracted with cold methanol/acetonitrile/water. Proline is analyzed by LC-MS to determine the incorporation of 13^C label from glutamine. For spheroid growth assays, cells are seeded in ultra-low attachment plates in complete medium with or without NFLP. After 5-7 days, spheroids are imaged and their size quantified using image analysis software [3]. NFLP treatment typically results in significant inhibition of both proline biosynthesis and spheroid growth at concentrations of 1-2 mM.
The following workflow diagram illustrates the key steps in evaluating PYCR1 inhibition:
Diagram 2: Experimental Workflow for PYCR1 Inhibition Studies. Integrated approach combining structural biology, biochemical assays, and cellular validation to comprehensively characterize PYCR1 inhibition.
Proper validation of NFLP as a PYCR1 inhibitor requires demonstration of target engagement and functional specificity. The gold standard for target engagement is crystallographic evidence showing clear electron density for NFLP in the PYCR1 active site, with specific interactions with key residues such as those in the αK-αL loop [3]. Additionally, isothermal titration calorimetry (ITC) can provide quantitative measurements of binding affinity and stoichiometry, with expected Kd values in the 100 μM range consistent with the enzymatic Ki. To address potential off-target effects, especially given the structural similarity to proline, researchers should test NFLP against related enzymes such as proline dehydrogenase (PRODH) and ornithine aminotransferase (OAT) [3]. Previous studies have shown that while some proline analogs like thiazolidine-2-carboxylate can inhibit PRODH, NFLP demonstrates improved specificity for PYCR1 [3].
Several technical challenges may arise when working with NFLP and PYCR1. Low inhibitory potency in cellular assays despite strong enzyme inhibition may reflect poor cellular permeability or rapid metabolism of NFLP. This can be addressed by using prodrug approaches or testing esterified derivatives that may improve cellular uptake. High background in kinetic assays can result from non-enzymatic oxidation of NADH; including appropriate no-enzyme controls and using fresh NADH preparations can mitigate this issue. Crystallization difficulties with PYCR1-ligand complexes may require optimization of protein concentration (8-12 mg/mL), drop ratio (1:1 to 2:1 protein:reservoir solution), and cryoprotection conditions [1] [3]. For compounds with low solubility like some fragment inhibitors, increasing the soaking concentration or using co-solvents such as DMSO (up to 5%) may improve occupancy, though control experiments should verify that co-solvents don't disrupt crystal packing [1].
When interpreting inhibition data, researchers should note that NFLP exhibits classical competitive inhibition with respect to P5C, but may show mixed inhibition patterns with respect to NADH due to the ordered binding mechanism of PYCR1 [3]. In cellular contexts, the effective concentration required for phenotypic effects may be higher than the enzymatic Ki due to competition with endogenous P5C and the high abundance of PYCR1 in some cancer cells. The extent of proline biosynthesis inhibition should be confirmed through stable isotope tracing rather than inferred solely from phenotypic effects, as proline metabolism intersects with multiple pathways including collagen synthesis, redox homeostasis, and nucleotide biosynthesis [2] [3]. Appropriate control experiments should include treatment with inactive analogs such as L-proline itself to distinguish specific inhibition from general metabolic effects.
N-Formyl-L-proline represents a validated chemical probe for PYCR1 that demonstrates improved potency over previously described proline analog inhibitors. Its well-characterized binding mode, which involves unique protein conformational changes, provides a structural basis for future inhibitor optimization. The experimental protocols outlined here for biochemical, structural, and cellular characterization of PYCR1 inhibition provide researchers with comprehensive tools to study proline metabolism in disease contexts and advance the development of therapeutic strategies targeting this metabolic pathway. As research in proline metabolism continues to expand, NFLP will serve as an important reference compound for validating new PYCR1 inhibitors and elucidating the complex role of proline biosynthesis in cancer and fibrosis.
This compound (NFLP) is a proline analog that acts as a competitive inhibitor of the enzyme Pyrroline-5-Carboxylate Reductase 1 (PYCR1) [1]. PYCR1 catalyzes the final step in proline biosynthesis—the NAD(P)H-dependent reduction of Δ1-pyrroline-5-carboxylate (P5C) to proline [2] [3]. This enzyme is part of the proline cycle, a metabolic pathway frequently upregulated in many cancers to support tumor progression, metastasis, and therapy resistance [2] [4] [5].
NFLP was first identified through an in crystallo screening of proline analogs and represents the first well-validated chemical probe for PYCR1 [4] [1]. Its primary application is in basic cancer biology research to investigate the role of proline metabolism in tumorigenesis and as a starting point for potential anti-cancer drug discovery [4].
NFLP exerts its effects by directly binding to the active site of the PYCR1 enzyme.
The table below summarizes quantitative data for NFLP, which is essential for experimental planning and data interpretation.
Table 1: Biochemical and Cellular Profiling of this compound (NFLP)
| Parameter | Value | Description / Conditions |
|---|---|---|
| Inhibition Constant (Kᵢ) | 100 μM | Competitive with P5C [1] [4]. |
| Specificity over PYCR3 | ~30x | NFLP is 30 times more specific for PYCR1 over the human PYCR3 isoform [4]. |
| Enzyme Inhibition | ~50% | Achieved at a concentration of 5 mM [4]. |
| Cellular Activity | Positive | Inhibits de novo proline biosynthesis and impairs spheroid growth in MCF10A H-RASV12 breast cancer cells [1]. |
Comparison with Other PYCR1 Inhibitors: A recent screen identified (S)-tetrahydro-2H-pyran-2-carboxylic acid as a promising inhibitor with a lower Kᵢ than NFLP and 30-fold specificity for PYCR1 over PYCR3 [4]. Another study suggests that sulfonate groups can act as effective carboxylic acid isosteres for future inhibitor design [4].
This protocol is adapted from activity assays used to identify and validate PYCR1 inhibitors [4].
1. Principle The assay measures the initial velocity of the PYCR1-catalyzed reaction by monitoring the oxidation of NADH to NAD⁺, which results in a decrease in absorbance at 340 nm. Inhibitors reduce this reaction rate.
2. Reagents
3. Procedure
4. Data Analysis
This protocol is based on experiments demonstrating that NFLP phenocopies PYCR1 knockdown in cancer cells [1].
1. Principle This 3D cell culture model assesses the effect of NFLP on the growth and viability of cancer cells in an environment that more closely mimics a tumor.
2. Reagents and Cell Line
3. Procedure
4. Data Analysis
The following diagrams illustrate the metabolic context of NFLP's action and a typical experimental workflow.
Diagram 1: NFLP Inhibits the Proline Metabolic Cycle. This diagram shows the proline cycle, where PYCR1 and PRODH work in concert. NFLP specifically inhibits PYCR1, disrupting the conversion of P5C to proline and impacting redox balance and biosynthetic pathways [2] [3] [5].
Diagram 2: Workflow for Evaluating NFLP Activity. This outlines the two main experimental approaches for characterizing NFLP: biochemical enzyme inhibition assays and functional cellular spheroid assays [4] [1].
The discovery of NFLP provides a valuable tool to dissect the role of PYCR1 in cancer. Its confirmed cellular activity in impairing proline biosynthesis and spheroid growth makes it a suitable chemical probe for proof-of-concept studies [1]. However, its moderate affinity (Kᵢ = 100 μM) may limit its utility in more complex in vivo models.
Future research directions include:
This document provides a detailed guide for researchers on the use of N-Formyl-L-proline derivatives as chiral Lewis base organocatalysts in the trichlorosilane-mediated enantioselective reduction of ketoimines. This method provides a metal-free pathway to access valuable chiral amines, which are crucial building blocks in pharmaceutical chemistry [1].
The catalytic system leverages the ability of the catalyst's carboxylic acid group to act as a dual-functionality: it serves as a Lewis basic site to coordinate trichlorosilane (HSiCl₃) while simultaneously activating the ketoimine substrate via hydrogen bonding. This dual interaction organizes the transition state, enabling high levels of stereocontrol [1]. The reaction provides an efficient route to chiral amines, which are privileged structural motifs in numerous bioactive molecules and fine chemicals [2] [1].
The catalytic cycle and experimental workflow are summarized below.
Catalyst screening revealed that a bulky acyl group on the proline nitrogen is critical for high enantioselectivity. A simple formyl group (Catalyst 2) resulted in racemic product, while more sterically demanding groups like pivaloyl (Catalyst 5) significantly improved stereocontrol [1].
Table 1: Selected Catalyst Performance in Model Reaction⁽¹⁾
| Catalyst | R Group | Yield (%) | ee (%) |
|---|---|---|---|
| 1 (N-Boc-L-proline) | Boc | 74 | 51 |
| 2 (N-Formyl-L-proline) | Formyl | 21 | 0 (rac) |
| 5 (N-Pivaloyl-L-proline) | Pivaloyl | 36 | 70 |
| 6 (N-(4-Methylbenzoyl)-L-proline) | 4-Toluoyl | 63 | 59 |
| 11 (N-Cinnamoyl-L-proline) | Cinnamoyl | 74 | 62 |
⁽¹⁾ Reaction conditions: N-phenylacetophenone imine (0.33 mmol), catalyst (30 mol%), HSiCl₃ (1.15 mmol), DCM, 0°C, 18h [1].
The methodology demonstrates applicability across a range of substituted ketoimines. Catalyst 5 (N-Pivaloyl-L-proline) generally provides higher enantioselectivity, while Catalyst 6 (N-(4-Methylbenzoyl)-L-proline) often affords better chemical yields [1].
Table 2: Reduction of Various Ketoimines⁽²⁾
| Entry | Aromatic Group (Ar) | R Group | Catalyst | Yield (%) | ee (%) |
|---|---|---|---|---|---|
| 1 | Phenyl | Methyl | 5 | 36 | 70 |
| 2 | Phenyl | Methyl | 6 | 63 | 59 |
| 3 | 4-Methoxyphenyl | Methyl | 5 | 40 | 68 |
| 4 | 4-Chlorophenyl | Methyl | 5 | 50 | 71 |
⁽²⁾ General conditions based on Table 3 in [1].
This procedure describes the synthesis of catalysts like 5 and 6.
This protocol describes the enantioselective reduction of N-phenylacetophenone imine as a model reaction.
N-Formyl-L-proline-derived organocatalysts represent a simple, metal-free system for the enantioselective synthesis of chiral amines. While the parent N-formyl catalyst itself is ineffective, readily synthesized N-acyl variants (e.g., pivaloyl, cinnamoyl) demonstrate promising enantioselectivity. Future development may focus on computational optimization strategies, like the NaviCatGA pipeline, to design more effective and general next-generation proline-derived organocatalysts [3].
Pyrroline-5-Carboxylate Reductase 1 (PYCR1) is a key metabolic enzyme that catalyzes the final step in proline biosynthesis, reducing ∆¹-pyrroline-5-carboxylate (P5C) to proline using NAD(P)H as a cofactor [1] [2]. This enzyme has gained significant attention in cancer research and drug discovery due to its frequent overexpression in multiple malignancies, including breast cancer, hepatocellular carcinoma, and lung cancer, where it promotes cancer proliferation, migration, and therapy resistance [2]. PYCR1 forms part of the proline cycle with proline dehydrogenase (PRODH), creating a metabolic hub that supports ATP production, redox homeostasis, and biosynthesis in cancer cells [1] [3].
The discovery of N-Formyl-L-proline (NFLP) as a PYCR1 inhibitor represents a significant advancement in targeting proline metabolism for cancer therapy [1]. These application notes provide detailed methodologies for screening and evaluating NFLP as a PYCR1 inhibitor, enabling researchers to assess its potential as a chemical probe and therapeutic candidate.
PYCR1 is consistently overexpressed across numerous cancer types and is linked to advanced disease stages and poor prognosis [2]. The enzyme localizes to mitochondria and primarily utilizes glutamine as a substrate for proline biosynthesis [2]. Mechanistically, PYCR1 supports tumor progression through multiple pathways:
The following diagram illustrates the proline cycle and NFLP's inhibitory role:
Figure 1: The Proline Cycle and NFLP Inhibition Mechanism. PYCR1 catalyzes P5C reduction to proline, while PRODH oxidizes proline back to P5C. NFLP competitively inhibits PYCR1 by binding to the P5C/proline active site. (Created with Graphviz)
This protocol measures the direct inhibition of PYCR1 enzyme activity by NFLP [1].
Prepare inhibitor solutions: Create serial dilutions of NFLP in assay buffer (0-1000 µM range).
Set up reaction mixtures:
Initiate reaction: Add 25 µL L-P5C (0-1000 µM final concentration) to start reaction.
Monitor kinetics: Measure absorbance at 340 nm every 30 seconds for 10-15 minutes to track NADH consumption.
Calculate velocity: Determine initial reaction rates from linear portion of progress curves.
Data analysis: Fit data globally to competitive inhibition model using appropriate software (e.g., Prism, EnzymeKinetics):
( v = \frac{V_{\text{max}} \cdot [S]}{K_m \left(1 + \frac{[I]}{K_i}\right) + [S]} )
where [S] is P5C concentration, [I] is NFLP concentration, and Kᵢ is the inhibition constant.
This protocol describes structural characterization of NFLP bound to PYCR1 [1].
This protocol evaluates the functional effect of NFLP on cancer cell growth in 3D culture [1].
The table below summarizes kinetic parameters for NFLP and related PYCR1 inhibitors:
Table 1: Inhibition Constants of PYCR1 Inhibitors [1] [3]
| Compound | Inhibition Constant (Kᵢ, µM) | Mechanism | Relative Potency |
|---|---|---|---|
| N-Formyl-L-proline (NFLP) | 100 ± 7.7 | Competitive | 1.0× |
| L-Thiazolidine-2-carboxylate | 438 ± 29 | Competitive | 0.23× |
| L-Thiazolidine-4-carboxylate | 598 ± 39 | Competitive | 0.17× |
| Cyclopentanecarboxylate | 1193 ± 61 | Competitive | 0.08× |
| L-Tetrahydro-2-furoic acid | 2249 ± 121 | Competitive | 0.04× |
| L-Proline (product) | 1718 ± 224 | Competitive | 0.06× |
| (S)-Tetrahydro-2H-pyran-2-carboxylic acid* | 70 | Competitive | 1.43× |
Note: *More recent discovery from subsequent screening [3]
The crystallographic analysis reveals that NFLP binds in the P5C/proline site located at a dimer interface [1]. Key structural features include:
The following workflow summarizes the integrated screening approach:
Figure 2: PYCR1 Inhibitor Screening Workflow. The multi-step approach integrates biochemical, structural, and cellular assays to identify and validate NFLP as a PYCR1 inhibitor. (Created with Graphviz)
NFLP represents the first validated chemical probe for PYCR1 and demonstrates cellular activity by inhibiting de novo proline biosynthesis and impairing spheroid growth in MCF10A H-RASV12 breast cancer cells at concentrations consistent with its enzymatic Kᵢ value [1]. This phenocopies the effects of PYCR1 knockdown, supporting its use as a tool compound for studying proline metabolism in cancer.
Subsequent screening efforts have identified (S)-tetrahydro-2H-pyran-2-carboxylic acid as a more potent inhibitor (Kᵢ = 70 µM) with 30-fold greater specificity for PYCR1 over the PYCR3 isoform [3]. This compound maintains the critical carboxylate anchor group but features a six-membered ring, suggesting expanded chemical space for inhibitor design. Additionally, sulfonate groups have been validated as carboxylic acid isosteres for PYCR1 inhibition, opening new avenues for compound optimization [3].
The protocols described herein provide a comprehensive framework for screening and evaluating PYCR1 inhibitors, with N-Formyl-L-proline serving as a validated starting point for chemical probe development. The integrated approach combining enzyme kinetics, structural biology, and functional cellular assays enables rigorous characterization of compound activity and mechanism. These methods support ongoing drug discovery efforts targeting proline metabolism in cancer and fibrotic diseases.
Proline metabolism plays a critically important role in the metabolic rewiring that occurs in cancer cells, with PYCR1 (pyrroline-5-carboxylate reductase 1) emerging as a significant therapeutic target. [1] [2] PYCR1 catalyzes the final step in proline biosynthesis, the NAD(P)H-dependent reduction of Δ1-pyrroline-5-carboxylate (P5C) to proline, representing the reductive half of the proline cycle. [1] [2] The proline cycle facilitates redox homeostasis between cellular compartments, impacts nucleotide biosynthesis through regulation of cytosolic NADP+ levels, and supports cancer cell survival under metabolic stress. [2] Elevated PYCR1 expression is one of the most consistent metabolic features observed across diverse cancer types, and genetic knockdown studies demonstrate that PYCR1 is essential for cancer cell proliferation. [1] [2] [3]
1-Formyl-L-proline (NFLP) has been identified as the most potent competitive inhibitor of PYCR1 among proline analogs, with a inhibition constant (Ki) of 100 μM. [1] NFLP represents the first validated chemical probe for PYCR1, binding competitively in the P5C/proline substrate pocket and inducing unique conformational changes in the enzyme's active site. [1] [4] Structural studies reveal that NFLP binding triggers translation of an α-helix by approximately 1 Å and rotation of two side chains, enabling additional hydrogen bonds that likely contribute to its relatively higher affinity compared to other proline analogs. [1] This application note provides detailed protocols and data for implementing NFLP as a tool compound for investigating proline metabolism in cancer models.
Table 1: Basic Biochemical Properties of this compound
| Property | Description |
|---|---|
| IUPAC Name | (2S)-1-formylpyrrolidine-2-carboxylic acid |
| Molecular Formula | C~6~H~9~NO~3~ |
| Molecular Weight | 143.14 g/mol |
| CAS Registry Number | 13200-83-4 |
| InChI Key | DHDRGOURKDLAOT-YFKPBYRVSA-N |
| Chemical Structure | N-formylated derivative of L-proline |
The inhibitory activity of NFLP against PYCR1 has been thoroughly characterized through enzyme kinetic studies and structural analyses. Competitive inhibition with respect to P5C has been demonstrated, with NFLP exhibiting significantly greater potency than other known proline analog inhibitors. [1]
Table 2: Inhibition Constants of Proline Analogs Against PYCR1
| Compound | Inhibition Constant (K~i~) | Relative Potency |
|---|---|---|
| This compound (NFLP) | 100 ± 7.7 μM | 1.0× (most potent) |
| L-Thiazolidine-2-carboxylate | 438 ± 29 μM | 4.4× |
| L-Thiazolidine-4-carboxylate | 598 ± 39 μM | 6.0× |
| Cyclopentanecarboxylate | 1193 ± 61 μM | 11.9× |
| L-Proline (product) | 1718 ± 224 μM | 17.2× |
| L-Tetrahydro-2-furoic acid | 2249 ± 121 μM | 22.5× |
Comparative studies reveal important isoform selectivity characteristics of NFLP. While NFLP effectively inhibits both PYCR1 and the related isoform PYCR3, it demonstrates approximately 10-fold higher affinity for PYCR1, making it particularly valuable for dissecting isoform-specific functions in proline metabolism. [5] This selectivity profile is an important consideration when interpreting results from cellular models expressing multiple PYCR isoforms.
Table 3: Comparison of PYCR Isoform Inhibition by NFLP
| Parameter | PYCR1 | PYCR3 |
|---|---|---|
| Inhibition Constant | 100 μM | ~1,000 μM (estimated) |
| Cellular Localization | Mitochondrial | Cytosolic |
| Primary Pathway | Glutamate-to-Proline | Ornithine-to-Proline |
| Structural Features | Forms decameric structures | Less characterized |
Objective: This protocol describes the quantitative measurement of NFLP inhibition against recombinant human PYCR1 using a spectrophotometric assay that monitors NADH oxidation. [1]
Materials and Reagents:
Procedure:
Data Analysis: The collected data should be analyzed using non-linear regression to the competitive inhibition equation: v = V~max~[S] / (K~m~(1 + [I]/K~i~) + [S]) where [S] is P5C concentration, [I] is NFLP concentration, and K~i~ is the inhibition constant. [1]
Objective: Evaluate the functional impact of NFLP on proline biosynthesis and spheroid growth in cancer cell models. [1]
Materials and Reagents:
Procedure for Proline Biosynthesis Inhibition:
Procedure for Spheroid Growth Assay:
Expected Results: Treatment with NFLP should demonstrate dose-dependent inhibition of de novo proline biosynthesis and impairment of spheroid growth, phenocopying the effects observed with PYCR1 genetic knockdown. [1]
NFLP serves as a valuable chemical tool for investigating proline metabolism in cancer biology. The compound has been shown to effectively inhibit de novo proline biosynthesis in MCF10A H-RAS^V12^ breast cancer cells, which depend on the proline cycle for growth and survival. [1] When using NFLP in cellular models, researchers should consider the context-dependent roles of proline metabolism, which include supporting redox homeostasis through the proline cycle, generating ATP under metabolic stress, and providing proline for collagen synthesis in the tumor microenvironment. [2] [3] Treatment protocols typically utilize NFLP in the 0.5-2 mM concentration range for cellular studies, with effects observable within 24-72 hours of treatment. [1]
The well-characterized binding mode of NFLP to PYCR1 makes it particularly useful for structural biology applications. Multiple crystal structures of the PYCR1-NFLP complex have been solved (PDB IDs: 6XP0, 8VRE), revealing that NFLP binding induces unique conformational changes in the enzyme active site, including translation of an α-helix by approximately 1 Å and rotation of side chains to form additional hydrogen bonds. [1] [6] [4] These structures provide valuable insights for structure-based drug design and can serve as positive controls in crystallographic screening campaigns. For structural studies, PYCR1 is typically co-crystallized with NFLP at concentrations of 5-20 mM in the crystallization solution. [1]
Figure 1: Mechanism of NFLP Inhibition in the Proline Cycle. The diagram illustrates the normal proline cycle (yellow background) where PYCR1 catalyzes the reduction of P5C to proline using NADH as a cofactor. NFLP (red) competitively inhibits PYCR1 by binding to the P5C/proline substrate pocket, disrupting proline biosynthesis and the associated redox shuttling functions. [1] [2]
Solubility and Storage: NFLP is soluble in aqueous solutions at concentrations up to at least 16 mM, which is sufficient for most experimental applications. [1] [3] For long-term storage, prepare aliquots in DMSO at 100-500 mM concentration and store at -20°C to -80°C. Avoid repeated freeze-thaw cycles to maintain compound integrity.
Cellular Permeability: While NFLP is a proline analog, its formyl group enhances interactions with the PYCR1 active site but may affect cellular uptake compared to native proline. Researchers should empirically determine effective concentrations for their specific cell models, as permeability may vary based on cell type and transporter expression.
Appropriate Controls: Include both vehicle controls (DMSO at equivalent concentration) and positive controls when possible (e.g., PYCR1 knockdown cells). For rescue experiments, consider supplementing with exogenous proline (50-200 μM) to confirm target specificity.
Isoform Considerations: Be aware that NFLP exhibits differential potency against PYCR isoforms, with approximately 10-fold lower affinity for PYCR3 compared to PYCR1. [5] This selectivity should be considered when interpreting results from systems expressing multiple PYCR isoforms.
This compound represents the first validated chemical probe for PYCR1, providing researchers with a valuable tool for investigating proline metabolism in cancer and other biological contexts. [1] Its well-characterized mechanism of competitive inhibition (K~i~ = 100 μM), established cellular activity in impairing proline biosynthesis and spheroid growth, and availability of detailed structural information make NFLP an excellent choice for initial investigations targeting the proline biosynthetic pathway. [1] [4] As research on proline metabolism continues to expand, particularly in cancer metabolism and tumor microenvironment biology, NFLP provides a foundational chemical tool for probing PYCR1 function and validating new target opportunities in diverse experimental systems.
N-Formyl-L-proline belongs to a class of Lewis basic organocatalysts that activate trichlorosilane for the enantioselective reduction of C=N bonds [1] [2]. This metal-free methodology provides an attractive alternative to transition-metal-catalyzed hydrogenation, avoiding challenges like metal contamination and high-pressure conditions [1].
Catalyst performance is significantly influenced by the substituents on the proline nitrogen. The formyl group alone often yields moderate results, while increased steric bulk on the nitrogen can greatly enhance enantioselectivity [1] [3]. For example, an N-pivaloyl proline anilide catalyst achieved high enantioselectivity in the reduction of N-aryl imines [1].
Quantitative data for selected N-formyl proline-derived catalysts is summarized in the table below.
| Catalyst Structure | Imine Substrate (N-aryl) | Reaction Conditions | Yield (%) | ee (%) | Reference |
|---|---|---|---|---|---|
| N-Formyl-α'-(2,4,6-triethylphenyl)-L-proline [4] | Aryl ketones (for alcohol synthesis) | HSiCl₃, catalyst, DCM, 0°C | Not Specified | Up to 97 | [4] |
| N-Formyl-L-proline (Cat. 2) [3] | N-phenylacetophenone imine | 30 mol% Cat., HSiCl₃, DCM, 0°C, 18h | 21 | ~0 (rac) | [3] |
| N-Pivaloyl-L-proline anilide [1] | N-aryl imines (e.g., 1a) | 10 mol% Cat., HSiCl₃, DCM, -20°C | High | High | [1] |
| N-Boc-L-proline (Cat. 1) [3] | N-phenylacetophenone imine | 30 mol% Cat., HSiCl₃, DCM, -20°C, 32h | 74 | 73 | [3] |
N-substituted proline catalysts can be readily synthesized from L-proline. A general procedure for preparing N-acyl proline derivatives is as follows [3]:
The following protocol is adapted from published procedures for the reduction of N-aryl ketimines [1] [3].
The catalytic cycle and experimental workflow are illustrated in the following diagrams, generated using Graphviz DOT language.
Three-dimensional (3D) cell culture systems, particularly spheroids, have emerged as a physiologically relevant in vitro model that more accurately recapitulates the complex architecture and microenvironment of solid tumors compared to traditional two-dimensional (2D) monolayers [1]. In breast cancer research, spheroids provide unique insights into tumor progression, drug resistance, and cellular metabolism [2].
Proline metabolism has been identified as a critical pathway rewired in various cancers, including breast cancer [3] [4]. The key enzyme Pyrroline-5-Carboxylate Reductase 1 (PYCR1), which catalyzes the final step in proline biosynthesis, is frequently upregulated in malignancies and is linked to supporting cancer proliferation, migration, and therapy resistance [4] [5]. This application note outlines a detailed protocol for cultivating breast cancer cell spheroids and provides a framework for assessing the impact of proline metabolism modulation, for instance with compounds like 1-Formyl-L-proline, on spheroid growth.
2.1 The Advantage of 3D Spheroid Models
2.2 Proline Metabolism in Breast Cancer Proline is a multifunctional amino acid essential for protein synthesis, redox balance, and cellular energy production [3]. Its metabolism is intimately linked to tumor progression through:
3.1 Generation of Breast Cancer Cell Spheroids using Microwell Arrays This protocol is adapted from established methodologies for triple-negative breast cancer (MDA-MB-231) cells [2].
Materials:
Procedure:
Preparation of Microwell Array:
Spheroid Formation and Culture:
The following diagram illustrates the experimental workflow for spheroid formation and analysis.
3.2 Treatment and Assessment of Spheroid Growth Once mature spheroids are formed (typically by day 5-7), they can be treated with the test compound.
Materials:
Procedure:
Compound Treatment:
Spheroid Growth and Viability Analysis:
The table below summarizes quantitative data and characteristics expected from breast cancer spheroid models.
Table 1: Characterization of Breast Cancer Cell Spheroids
| Parameter | Method of Analysis | Typical Findings in 3D Spheroids vs. 2D | Reference |
|---|---|---|---|
| Growth Rate | CellTiter-Glo 3D Assay (ATP quantification) | Slower growth rate compared to 2D monolayer. | [2] |
| Proliferation Zonation | IHC for Ki67 (Proliferation marker) | Proliferating cells are restricted to the outer layer. | [2] |
| Drug Resistance | IC50 to Carboplatin, Doxorubicin | Significantly increased resistance in spheroids. | [2] |
| EMT Marker Expression | Western Blot (e.g., Vimentin, N-cadherin) | Upregulation of EMT-associated proteins. | [2] |
| Migratory Capacity | Transwell Assay (post-spheroid dissociation) | Enhanced migration and invasion capabilities. | [2] |
The following diagram outlines the core pathway of proline metabolism, highlighting the role of PYCR1 and the potential point of investigation for this compound.
When investigating a proline analog like this compound, consider the following analytical approaches:
The proline cycle represents a fundamental metabolic pathway that has gained significant attention in cancer biology due to its crucial role in cancer cell metabolism and tumor progression. This cycle consists of two complementary half-reactions: the oxidative conversion of proline to Δ1-pyrroline-5-carboxylate (P5C) catalyzed by proline dehydrogenase (PRODH), and the reductive transformation of P5C back to proline catalyzed by pyrroline-5-carboxylate reductase (PYCR), primarily the PYCR1 isoform in humans. This substrate cycle facilitates the transfer of reducing equivalents between cellular compartments, impacts redox homeostasis, and generates metabolic intermediates that support cancer proliferation. Research has demonstrated that PYCR1 is consistently overexpressed across multiple cancer types, including hepatocellular carcinoma, breast cancer, and kidney cancers, making it an attractive therapeutic target for cancer intervention strategies. [1] [2] [3]
The metabolic rewiring of cancer cells creates specific dependencies on amino acid metabolism pathways, including proline biosynthesis and catabolism. The proline-P5C cycle has been implicated in supporting several cancer-associated processes, including ATP production during metabolic stress, maintenance of cytosolic NADP+ levels for nucleotide biosynthesis, activation of survival signaling pathways through reactive oxygen species generation, and provision of proline for collagen synthesis in the tumor microenvironment. The unique dependency of certain cancers on proline metabolism, similar to the known dependencies on asparagine or arginine in other cancer types, provides a therapeutic window that can be exploited through targeted inhibition of key enzymes in this pathway, particularly PYCR1. [2] [3] [4]
N-Formyl-L-proline (NFLP) has emerged as the most potent competitive inhibitor of PYCR1 among proline analogs investigated to date. Discovered through a focused screening of proline analogs using X-ray crystallography, NFLP exhibits a competitive inhibition constant (Ki) of 100 μM with respect to the substrate P5C, demonstrating significantly higher potency than the natural product proline (Ki = 1.7 mM) and other proline analogs. The structural basis for NFLP's enhanced inhibition lies in its formyl group, which enables additional hydrogen bonding interactions with PYCR1's active site residues and induces unique conformational changes in the enzyme that optimize binding. This inhibitor has shown efficacy in cellular models, successfully phenocopying PYCR1 knockdown in impairing proline biosynthesis and spheroidal growth in MCF10A H-RASV12 breast cancer cells, thereby validating its utility as a chemical probe for studying proline cycle function in cancer biology. [1] [5]
Table 1: Inhibition Constants of Proline Analogs Against PYCR1
| Inhibitor | Abbreviation | Inhibition Constant (Ki) | Mechanism | Relative Potency |
|---|---|---|---|---|
| N-Formyl-L-proline | NFLP | 100 μM | Competitive with P5C | 1.0× |
| L-Thiazolidine-2-carboxylate | L-T2C | 400 μM | Competitive with P5C | 0.25× |
| L-Thiazolidine-4-carboxylate | L-T4C | 600 μM | Competitive with P5C | 0.17× |
| Cyclopentanecarboxylate | CPC | 1.0 mM | Competitive with P5C | 0.10× |
| L-Proline (product) | - | 1.7 mM | Competitive with P5C | 0.06× |
| L-Tetrahydro-2-furoic acid | THFA | 2.0 mM | Competitive with P5C | 0.05× |
Table 2: Recently Discovered Fragment Inhibitors of PYCR1
| Fragment Compound | Molecular Weight (Da) | Resolution (Å) | Inhibition Activity | Binding Characteristics |
|---|---|---|---|---|
| Compound 2 | 186 | 2.00 | IC50 < NFLP | Dual-site binding |
| Compound 14 | 205 | 1.74 | Active | P5C pocket + NAD(P)H site |
| Compound 19 | 199 | 1.94 | Active | Extended binding mode |
| Compound 20 | 224 | 1.72 | Active | Dual-site binding |
| Compound 22 | 193 | 1.95 | Not detected | P5C pocket primarily |
| Compound 32 | 200 | 2.10 | Active | Novel binding mode |
| Compound 33 | 214 | 2.20 | Not detected | Partial NAD(P)H site |
| Compound 36 | 289 | 1.88 | Not detected | Extensive interactions |
The search for effective PYCR1 inhibitors has expanded beyond traditional proline analogs to include fragment-like compounds that explore novel chemical space. Recent crystallographic fragment screening of 37 compounds (molecular weight range: 143-289 Da) identified eight novel binders, representing a 22% hit rate, with several showing inhibition of PYCR1 in kinetic assays. Notably, some of these fragments exhibit a dual-binding mode, occupying both the P5C substrate pocket and portions of the NAD(P)H coenzyme binding site, which represents a significant advance over proline analogs that primarily target only the P5C binding site. This dual-binding approach promises enhanced specificity and potency, as demonstrated by one fragment (Compound 2) that shows a lower apparent IC50 than NFLP. These novel chemotypes provide valuable starting points for future inhibitor optimization campaigns targeting PYCR1. [5]
Objective: Determine the inhibition constant (Ki) of N-Formyl-L-proline against PYCR1 using steady-state enzyme kinetics.
Materials and Reagents:
Procedure:
[ v = \frac{V_{max} \cdot [S]}{K_m \left(1 + \frac{[I]}{K_i}\right) + [S]} ]
Where [S] is L-P5C concentration, [I] is inhibitor concentration, and Ki is the inhibition constant
Validation Notes: For NFLP, expected Ki value is approximately 100 μM. The mechanism is competitive with respect to P5C, so varying P5C concentration at fixed NADH is essential. Measurements should be performed in triplicate to ensure statistical significance. [1]
Objective: Assess the effect of NFLP on de novo proline biosynthesis in cancer cell cultures.
Materials and Reagents:
Procedure:
Validation Notes: Effective NFLP concentration for cellular studies typically ranges from 100-500 μM. Expected outcomes include reduced ¹³C incorporation into proline from labeled precursors and impaired spheroid growth in 3D culture conditions. Cellular proliferation assays (e.g., MTT, CellTiter-Glo) can be performed in parallel to assess overall anti-proliferative effects. [1]
Diagram 1: Cellular assay workflow for evaluating NFLP-mediated proline cycle inhibition. The protocol combines metabolic tracing with phenotypic assessment in 3D culture models.
The molecular mechanism of NFLP inhibition has been elucidated through X-ray crystallography, revealing distinctive structural changes in the PYCR1 active site. The crystal structure of the PYCR1-NFLP complex (determined at 1.75-2.35 Å resolution) demonstrates that NFLP binds in the P5C/proline substrate pocket, which is located at the dimer interface of PYCR1. This binding site consists of the αK-αL loop from one protomer and a kinked α-helix from the adjacent protomer. Unlike other proline analogs, NFLP binding induces conformational changes in the enzyme, including translation of an α-helix by approximately 1 Å and rotation of two side chains. These structural rearrangements enable the formation of additional hydrogen bonds between the formyl group of NFLP and active site residues, primarily explaining its enhanced potency compared to other proline analogs. [1]
The formyl moiety of NFLP plays a critical role in inhibitor binding and specificity. This functional group participates in hydrogen bonding with the backbone amide of Gly227 and the side chain of Lys229 in the PYCR1 active site. These interactions are not possible with the natural substrate P5C or the product proline, providing a structural rationale for the competitive inhibition mechanism. The carboxylate group of NFLP maintains the canonical ionic interaction with Arg138 and Arg87 of the αK-αL loop, which is conserved among proline analog inhibitors. The pyrrolidine ring occupies a position similar to that of the product proline, with favorable van der Waals contacts with surrounding hydrophobic residues. This detailed structural understanding enables rational design of next-generation inhibitors with improved affinity and drug-like properties. [1] [5]
Table 3: Structural Features of PYCR1-Inhibitor Complexes
| Inhibitor | Resolution (Å) | Active Site Changes | Key Interactions | PDB Accession |
|---|---|---|---|---|
| N-Formyl-L-proline (NFLP) | 1.75-2.35 | Helix translation (1 Å), side chain rotations | Formyl group H-bonds with Gly227, Lys229 | Not specified |
| L-Tetrahydro-2-furoic acid | 2.35 | Minimal conformational changes | Carboxylate-Arg138 salt bridge | Not specified |
| L-Thiazolidine-2-carboxylate | 1.80-2.35 | Sulfate ion co-binding | Thiazolidine ring sulfur coordination | Not specified |
| Fragment Compound 2 | 2.00 | Dual-site binding | Both P5C and NAD(P)H sites | 9S02 |
| Fragment Compound 14 | 1.74 | Extended active site engagement | Novel hydrogen bonding network | 9S04 |
Objective: Identify novel PYCR1 inhibitors using X-ray crystallography-based fragment screening.
Materials and Reagents:
Procedure:
Validation Notes: This approach achieved a 22% hit rate (8/37 fragments). For hits, determine inhibition constants using enzyme kinetics. Prioritize fragments with dual-site binding (both P5C and NAD(P)H sites) for further optimization. [5]
N-Formyl-L-proline serves as a valuable chemical probe for investigating proline metabolism in cancer biology. Its application has been demonstrated in several key areas:
Metabolic Dependency Studies: NFLP treatment effectively phenocopies PYCR1 knockdown in impairing de novo proline biosynthesis in MCF10A H-RASV12 breast cancer cells. Using stable isotope tracing with U-¹³C-glutamate or U-¹³C-glutamine, researchers can quantify the contribution of PYCR1 to proline production in various cancer models, identifying tumors with specific proline metabolic dependencies. [1]
Tumor Growth and Metastasis: In breast cancer models, PYCR1 inhibition by NFLP impairs spheroidal growth in 3D culture systems, suggesting a role for proline biosynthesis in supporting tumor development and potentially metastatic colonization. This makes NFLP a useful tool for studying the relationship between proline metabolism and cancer progression. [1] [4]
Redox Homeostasis: The proline cycle contributes to maintaining cellular redox balance by transferring reducing equivalents between cellular compartments. NFLP-mediated inhibition of PYCR1 disrupts this cycle, allowing researchers to investigate the consequences on NAD+/NADH ratios, ROS production, and associated signaling pathways in cancer cells. [2] [3]
Combination Therapy Screening: NFLP can be used to explore synthetic lethal interactions with other metabolic inhibitors or standard chemotherapeutic agents, potentially identifying combination therapies that exploit metabolic vulnerabilities in cancer cells. [4] [6]
When applying NFLP in cancer metabolism studies, several important considerations should be addressed:
Isoform Specificity: PYCR1 is one of three PYCR isoforms (PYCR1, PYCR2, PYCR3) with varying tissue distribution and potential functional differences. While NFLP shows preferential inhibition of PYCR1, it also inhibits PYCR3 with approximately 10-fold lower affinity. Researchers should consider isoform expression patterns in their model systems and employ genetic approaches (e.g., isoform-specific knockdown) to complement pharmacological inhibition studies. [7]
Cellular Context: The effectiveness of PYCR1 inhibition is context-dependent, influenced by factors such as oxygen availability, nutrient conditions, and oncogenic drivers. For instance, the reliance on proline biosynthesis may be enhanced under hypoxia or in tumors with specific mutations. Characterization of these contextual factors is essential for proper interpretation of experimental results. [4]
Analytical Methods: Comprehensive assessment of NFLP effects should include metabolic profiling (e.g., LC-MS based quantification of proline and related metabolites), functional assays (e.g., proliferation, colony formation, spheroid growth), and biochemical validation (e.g., measurement of PYCR enzyme activity in cell extracts). [1] [6]
Diagram 2: The proline metabolic cycle showing the target of NFLP inhibition. PYCR1 catalyzes the reductive conversion of P5C to proline using NAD(P)H, while PRODH catalyzes the oxidative conversion back to P5C with FAD as cofactor.
The development of N-Formyl-L-proline as a selective PYCR1 inhibitor represents a significant advancement in the toolbox for studying proline metabolism in cancer. With its well-characterized mechanism, defined inhibition constant, and demonstrated cellular activity, NFLP serves as a robust chemical probe for investigating the functional consequences of PYCR1 inhibition in various biological contexts. The structural insights gained from PYCR1-NFLP complexes provide a foundation for rational inhibitor design, while the recently discovered fragment inhibitors open new avenues for developing compounds with improved potency and dual-site binding characteristics.
Future directions in this field include the development of isoform-specific inhibitors to discriminate between PYCR1, PYCR2, and PYCR3 functions; optimization of pharmacological properties for in vivo applications; exploration of therapeutic combinations with conventional chemotherapies or other metabolic inhibitors; and extension of research into non-cancer biological contexts where proline metabolism may play important roles, such as fibrosis, wound healing, and immune cell function. As our understanding of proline metabolism continues to evolve, NFLP and its next-generation successors will remain valuable tools for deciphering the complex relationship between metabolic reprogramming and disease pathogenesis.
1-Formyl-L-proline (FL-Pro) is a chemically modified amino acid derivative that has gained significant importance in medicinal chemistry and peptide-based drug design. With the molecular formula C₆H₉NO₃ and a molecular weight of 143.14 g/mol, this compound features a formyl group attached to the secondary nitrogen of the proline pyrrolidine ring, creating unique conformational and electronic properties that distinguish it from native proline. The International Union of Pure and Applied Chemistry (IUPAC) nomenclature for this compound is (2S)-1-formylpyrrolidine-2-carboxylic acid, and it is identified by CAS Registry Numbers 13200-83-4 and 67985-73-3 [1] [2].
The strategic importance of this compound stems from its dual functionality as both a conformationally constrained building block and a versatile synthetic intermediate. The formyl group introduces substantial changes to the electronic properties of the proline nitrogen, affecting the amide bond conformation and ring pucker equilibria that are critical for molecular recognition processes. Additionally, the aldehyde functionality provides a chemically reactive handle for further synthetic modifications, making it particularly valuable in the synthesis of complex peptidomimetics and pharmaceutical compounds. As a biochemical compound, it is primarily employed in the synthesis of peptides, especially for pharmaceutical applications in targeted drug design [1].
The formyl peptide receptor 1 (FPR1) has emerged as a promising therapeutic target for various pathological conditions, including chronic inflammation, aberrant angiogenesis, and cancer metastasis. FPR1 is a G-protein-coupled receptor (GPCR) that plays multifaceted roles in host defense, inflammation, and angiogenesis by transducing chemotactic signals that trigger cell adhesion, migration, superoxide production, and tissue repair [3]. A significant application of this compound has been in the development of FPR1 antagonists through structure-based design approaches. Research has demonstrated that conformationally constrained peptidomimetics incorporating this compound or similar proline derivatives can effectively interfere with FPR1 signaling pathways both in vitro and in vivo [3].
One notable example is the peptidomimetic antagonist N-19004, which was designed based on docking studies of the highly potent FPR1 antagonist UPARANT on the human receptor. This molecule recapitulates all pharmacophoric groups necessary for receptor recognition within a minimal, conformationally constrained structure [3]. In a mouse model of choroidal neovascularization, N-19004 markedly reduced the size of laser-induced choroidal lesions, with reabsorption of the edema regions through systemic administration. This demonstrates the significant therapeutic potential of this compound containing peptidomimetics for treating ocular pathologies such as age-related macular degeneration, where abnormal blood vessel growth beneath the retina leads to vision loss [3].
The unique properties of this compound make it particularly valuable for controlling molecular conformation in drug design. Proline residues are unique among canonical amino acids due to their conformational restraint from backbone cyclization and the presence of a tertiary amide bond. These structural characteristics limit the available conformations for proline residues, with the φ torsion angle restricted to -65° ± 25° [4]. The introduction of a formyl group at the nitrogen position further influences two key conformational equilibria: endo versus exo ring pucker and trans versus cis amide bond orientation [4].
This conformational control is crucial for mimicking protein secondary structures and stabilizing specific bioactive conformations. Research has shown that peptides acting as FPR1 antagonists typically prefer turned conformations, whereas agonists favor extended conformations [3]. By incorporating this compound into peptidomimetic structures, researchers can predispose molecules toward turned conformations that favor antagonist activity. This principle was successfully applied in the design of UPARANT (cenupatide), which is restricted to a well-organized secondary structure corresponding to an incipient 310-helical conformation characterized by consecutive type-III β-turns and a type-I β-turn [3].
Table 1: Recent FDA-Approved Drugs Containing Proline Analogues
| Drug Name | Approval Period | Therapeutic Area | Proline Analogue Type |
|---|---|---|---|
| Daridorexant | Last 3 years | Insomnia | Not specified |
| Trofinetide | Last 3 years | Neurological disorders | Not specified |
| Nirmatrelvir | Last 3 years | Antiviral (COVID-19) | Not specified |
| Rezafungin | Last 3 years | Antifungal | Not specified |
| Danicopan | Last 3 years | Paroxysmal nocturnal hemoglobinuria | Not specified |
The synthesis of this compound typically follows a straightforward procedure that can be performed in standard laboratory settings without specialized equipment. The protocol involves the direct formylation of commercially available L-proline using formic acid and acetic anhydride, following the mixed anhydride method [2].
Step-by-Step Synthesis Protocol:
A more recent advancement in the field is proline editing, a practical approach for the synthesis of peptides with stereospecifically modified proline residues. This methodology enables the direct modification of proline residues within peptide chains, bypassing the need for complex solution-phase synthesis of individual proline analogues [4].
Proline Editing Workflow:
This innovative approach has been successfully demonstrated in a model tetrapeptide (Ac-TYPN-NH₂), where 4R-Hyp was stereospecifically converted to 122 different 4-substituted prolyl amino acids with either 4R or 4S stereochemistry via Mitsunobu, oxidation, reduction, acylation, and substitution reactions [4]. The versatility of this methodology enables the incorporation of various functional groups, including structured amino acid mimetics (Cys, Asp/Glu, Phe, Lys, Arg, pSer/pThr), recognition motifs (biotin, RGD), electron-withdrawing groups to induce stereoelectronic effects (fluoro, nitrobenzoate), and handles for bioorthogonal conjugation reactions [4].
Table 2: Comparison of Synthetic Methods for this compound and Derivatives
| Method | Key Reagents | Reaction Conditions | Yield Range | Advantages | Limitations |
|---|---|---|---|---|---|
| Direct Formylation | Formic acid, Acetic anhydride | 0°C to RT, 16 hours | 60-80% | Simple procedure, readily available reagents | May require purification |
| Proline Editing | Fmoc-4R-Hyp-OH, Various modifying reagents | SPPS conditions | Variable (depends on modification) | Enables diverse modifications post-synthesis | Requires specialized knowledge of SPPS |
| Solid-Phase Synthesis | Wang resin, Fmoc-amino acids | Standard SPPS cycles | 70-90% (final product) | Suitable for peptide incorporation | Not for isolated compound |
The synthesis of peptides containing proline residues at or near the C-terminus requires special consideration to avoid diketopiperazine (DKP) formation, a common side reaction that occurs during solid-phase peptide synthesis [5]. This cyclization problem is particularly prevalent when proline or hydroxyproline is positioned at the penultimate C-terminal position.
DKP Prevention Protocol:
This fragment-based approach has been successfully applied to the synthesis of challenging peptides such as chemokines IP-10, BLC, and MCP-2, which contain proline residues near their C-termini and are susceptible to DKP formation during conventional solid-phase synthesis [5].
The following detailed protocol outlines the synthesis of FPR1-targeted peptidomimetics based on the 2,6-diamino-thiophenyl scaffold, as exemplified by the development of N-19004 [3].
Experimental Procedure:
Starting Material Preparation:
Thioether Formation:
Nitro Group Reduction:
Coupling Reaction:
Final Deprotection and Functionalization:
Purification and Characterization:
This protocol describes the incorporation of this compound into peptides using standard Fmoc-based solid-phase peptide synthesis, with specific considerations for the unique properties of this modified amino acid.
Materials:
Synthetic Procedure:
Resin Preparation:
Fmoc Deprotection Cycle:
Coupling of this compound:
Continued Synthesis:
Final Cleavage and Deprotection:
The formyl peptide receptors belong to the family of G-protein-coupled receptors (GPCRs) and play key roles in host defense, inflammation, and angiogenesis [3] [6]. These receptors transduce chemotactic signals to trigger cell adhesion, migration, superoxide production, tissue repair, and inflammatory responses. Among the FPR family members, FPR1 has been most extensively studied and exhibits an ambivalent role in pathogenic processes [3]. The development of this compound containing peptidomimetics as FPR1 antagonists represents a strategic approach to modulate these signaling pathways for therapeutic benefit.
FPR1 recognizes a diverse range of ligands, from N-formyl peptides of bacterial and mitochondrial origin to synthetic peptidomimetics [6]. The receptor activation triggers intracellular signaling cascades involving G-protein subunits, calcium mobilization, and kinase activation pathways. The design of FPR1 antagonists like N-19004 targets specific interactions with key residues in the receptor binding pocket, including Thr265, Asp284, Phe81, Phe102, Val105, and Phe291 [3]. Molecular docking studies have confirmed that peptidomimetics incorporating scaffolds like the 2,6-diamino-thiophenyl moiety can effectively mimic the spatial arrangement of pharmacophoric groups necessary for high-affinity binding and antagonist activity.
Diagram 1: FPR1 Signaling Pathway and Inhibition Mechanism. This diagram illustrates the intracellular signaling cascade initiated by FPR1 activation and the point of intervention for this compound containing peptidomimetics as competitive antagonists.
The molecular recognition of this compound containing peptidomimetics by their biological targets involves complex interactions between specific functional groups and receptor residues. Molecular docking studies of FPR1 antagonists have identified four critical pharmacophoric groups: two guanidyl moieties that interact with Thr265 and Asp284, a phenyl group that fills the hydrophobic pocket provided by Phe81, Phe102, Val105, and Phe291, and the α,α-dimethyl group of the Aib residue (or equivalent) exposed toward Leu271, Ile279, and Val283 [3].
In the case of N-19004, the 2,6-diamino-4-t-butyl-thiophenyl scaffold serves as a conformationally constrained core that spatially arranges these pharmacophoric elements in optimal geometry for receptor binding. The thioether group significantly limits molecular flexibility through intramolecular NH–S hydrogen bonds, mimicking the position of Cα atoms of Arg residues in the turned Arg-Aib-Arg segment of the parent peptide UPARANT [3]. The t-butyl group in the para-position mimics the lipophilic core of the Aib residue, while the S-linked naphthylmethyl moiety properly positions an aromatic group to mimic the α(Me)Phe residue of UPARANT for hydrophobic interactions.
This compound and its incorporation into peptidomimetic structures represent a powerful strategy in modern drug design, particularly for targeting protein-protein interactions and GPCR signaling pathways. The unique conformational properties imparted by the formyl group on the proline ring, combined with the synthetic versatility of this building block, enable the development of highly specific and stable therapeutic agents. The successful application of this compound containing compounds as FPR1 antagonists for treating choroidal neovascularization demonstrates the significant clinical potential of this approach [3].
The integration of this compound into multifunctional therapeutic agents that combine targeting, imaging, and therapeutic capabilities represents another exciting frontier. The availability of diverse proline derivatives with handles for bioorthogonal conjugation reactions [4] facilitates the development of such theranostic agents. Furthermore, the application of these compounds beyond traditional pharmaceutical contexts—in biomaterials, diagnostic tools, and chemical biology probes—will likely expand as the unique properties of this compound continue to be explored and exploited by researchers across multiple disciplines.
| Issue or Challenge | Proposed Solution | Key Details & Rationale | Relevant Study |
|---|---|---|---|
| General Solubility & Formulation | Use of aqueous buffer solutions | Standard practice for dissolving NFLP for in vitro enzyme kinetics assays [1]. | [1] |
| Co-solvent systems | Employ water-miscible organic solvents (e.g., DMSO); requires verification that the solvent does not inhibit the enzyme or interfere with the assay. | Common practice | |
| Sub-optimal Potency (related to low bioavailability) | Fragment-based drug discovery | Design novel inhibitors with scaffolds that extend into the NAD(P)H coenzyme site, potentially improving both affinity and physicochemical properties like solubility [2]. | [2] |
| Low Selectivity (10x more selective for PYCR1 over PYCR3) | Scaffold hopping / prodrug approach | Explore proline analogs or chemically modified prodrugs (e.g., ester forms) with better solubility profiles that are converted to the active form in situ [1] [3]. | [1] [3] |
For researchers developing improved NFLP formulations or analogs, the following workflow outlines a standard process for evaluating solubility and inhibitory activity based on methodologies in the search results.
Workflow Stages Explained:
Q1: The NFLP in my buffer solution is precipitating at higher concentrations. What can I do? - A: First, ensure the solution is at a neutral pH (7.0-7.5). If precipitation persists, consider using a buffered saline solution to mimic physiological conditions. As a last resort, use a minimal volume of DMSO to create a stock solution before diluting into the aqueous assay buffer, ensuring the final DMSO concentration is validated to not interfere with the experiment.
Q2: The inhibitory activity of my NFLP solution is weaker than expected. What might be wrong? - A: First, verify the integrity and concentration of your stock solution. NFLP is a competitive inhibitor with a relatively high Kᵢ of ~100 μM [2] [3], so high concentrations are needed for strong inhibition. Ensure your assay uses fresh, properly prepared P5C substrate and NAD(P)H coenzyme. Consider testing a known proline analog inhibitor as a positive control to validate your assay system.
Q3: Are there any known superior alternatives to NFLP for inhibiting PYCR1? - A: Yes, recent research has identified more potent inhibitors. One fragment-based compound showed an IC₅₀ of 29 μM, which is lower than NFLP's [2]. Furthermore, certain aminomethylenebisphosphonic acid derivatives have shown inhibition in the sub-micromolar range (e.g., 0.4 μM) [4], representing a significant leap in potency, though their solubility profiles may differ.
The table below summarizes the core stability data for 1-Formyl-L-proline found in the search results.
| Property | Specification |
|---|---|
| Recommended Storage Temp | 2–8 °C [1] [2] |
| Protective Atmosphere | Stored under nitrogen [1] [2] |
| Physical Form | White to off-white powder [1] [2] |
| Melting Point | 93–94 °C [1] [2] |
Here are answers to common questions and issues you might encounter:
Q: What is the primary reason for storing this compound under a nitrogen atmosphere?
Q: I don't have a nitrogen glove box. How can I properly handle the compound?
Q: The powder has changed from white to a darker color. What does this indicate?
To help contextualize your experimental work, the diagram below illustrates the role of this compound (NFLP) in proline metabolism, a pathway of interest in cancer research.
As shown in the diagram, this compound (NFLP) has been identified in preclinical research as a competitive inhibitor of the enzyme PYCR1 (P5C reductase) [3]. This enzyme is responsible for the final step in the biosynthesis of proline. Inhibiting PYCR1 with NFLP can mimic the effects of proline starvation, which has been shown to impair the growth of certain cancer cells, such as breast cancer cells, in laboratory studies [3]. It is important to note that this application is currently in the preclinical development stage and has not yet advanced to clinical trials [3].
For researchers incorporating this compound into their experiments, the following workflow can help ensure the compound's integrity:
The following table summarizes key quantitative data for PYCR1 inhibitors, including the established reference inhibitor and newer fragment hits from a recent study.
Table 1: Key Inhibitors of PYCR1
| Inhibitor Name | Inhibition Constant (IC₅₀ or Kᵢ) | Type / Note | Primary Binding Site |
|---|---|---|---|
| N-Formyl L-proline (NFLP) | Kᵢ = 100 μM [1] | Proline analog; historical best inhibitor [1] | P5C substrate pocket [1] |
| Fragment 2 | IC₅₀ = 84 μM [1] | Novel fragment inhibitor [1] | P5C pocket and NAD(P)H site [1] |
| Fragment 14 | IC₅₀ = 112 μM [1] | Novel fragment inhibitor [1] | P5C pocket and NAD(P)H site [1] |
| Fragment 19 | IC₅₀ = 129 μM [1] | Novel fragment inhibitor [1] | P5C pocket and NAD(P)H site [1] |
| Fragment 36 | IC₅₀ = 162 μM [1] | Novel fragment inhibitor [1] | P5C pocket and NAD(P)H site [1] |
Here are detailed methodologies and FAQs addressing common experimental challenges.
A fragment-based, structure-first approach has proven effective for discovering novel PYCR1 inhibitors that are more diverse than traditional proline analogs [1]. This method is superior because it can identify compounds that occupy both the substrate and coenzyme binding sites, leading to higher potential affinity and specificity [1].
Protocol: Docking-Guided Crystallographic Screening [1]
Virtual Screening:
Primary Screening by X-ray Crystallography:
Validation by Enzyme Kinetics:
The primary strategy is fragment optimization based on the structural data obtained from X-ray co-crystals [1].
Protocol: Fragment-to-Lead Optimization Workflow
This workflow, depicted in the diagram below, is a cyclical process of design and testing.
Troubleshooting Guide:
Understanding the role of PYCR1 in cancer biology is key to validating its inhibition as a therapeutic strategy.
FAQ 3: Why is PYCR1 a compelling target for cancer therapy?
PYCR1 is one of the most consistently upregulated enzymes across multiple cancer types [2] [1] [3]. Its high expression is linked to tumor aggressiveness and poor patient outcomes [1]. Mechanistically, PYCR1 inhibition disrupts several critical processes for tumor growth:
The diagram below illustrates PYCR1's central role in this metabolic network.
The table below summarizes key steps and parameters from a patented crystallization process for L-proline, which may provide useful parallels for purifying 1-Formyl-L-proline [1].
| Step | Process Description | Key Parameters / Purpose |
|---|---|---|
| 1. Dissolution | Dissolve crude proline in water and deionized water. | Forms a concentrated solution; weight ratio of water to crude proline is (0.8-2):1 [1]. |
| 2. Decolorization | Add activated carbon to the solution. | Removes colored impurities [1]. |
| 3. Filtration | Perform hot filtration. | Removes activated carbon and insoluble impurities [1]. |
| 4. Concentration | Concentrate the filtrate under reduced pressure. | Achieves a thickened solution; concentration ratio is 1:(0.5-0.7) of original volume [1]. |
| 5. Crystallization | Cool the concentrated solution. | Allows crystal formation; slow cooling recommended [1]. |
| 6. Separation | Separate crystals via centrifugation or vacuum filtration. | Isects solid crystals from mother liquor [1]. |
| 7. Washing | Wash crystals with a small amount of solvent. | Removes residual mother liquor, improves purity [1]. |
| 8. Drying | Dry crystals under vacuum. | Removes residual solvent; yields final purified product [1]. |
For high-purity crystal growth, as demonstrated with L-proline, a solvent diffusion method can be effective [2] [3]. The following workflow visualizes this general approach.
Key Details:
Here are some common challenges and potential solutions based on general crystallization principles:
| Question | Troubleshooting Guidance |
|---|---|
| How can I improve my crystal yield? | Ensure the solution is sufficiently concentrated before initiating crystallization. Slow cooling or slow anti-solvent addition is critical for high yield and quality [1]. |
| My crystals are forming as an oil instead of a solid. What should I do? | Oiling out can occur when the compound becomes supersaturated too quickly. Try dissolving the oil by gently warming it and then re-initiating crystallization at a much slower rate, for instance, by using a weaker anti-solvent or slower diffusion. |
| The crystals are forming, but they are very small. How can I get larger crystals? | The rate of nucleation is too high. To grow larger crystals, slow down the process significantly. This can be achieved by using a slower cooling rate, slower anti-solvent addition, or by seeding the solution with a small amount of pre-formed crystals. |
| How do I know if my product is pure? | Common methods for assessing purity include High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. A sharp melting point can also be a good indicator of a pure, crystalline compound. |
Please be aware of the following limitations and suggestions for your work:
This section covers the use of NFLP as a chiral Lewis base catalyst for the enantioselective reduction of ketoimines.
The following methodology is adapted from a study on the trichlorosilane-mediated reduction of N-phenylacetophenone imine [1].
The table below summarizes the performance of NFLP compared to other (S)-proline-derived catalysts in the reduction of N-phenylacetophenone imine [1].
| Catalyst | Yield (%) | Enantiomeric Excess (ee %) |
|---|---|---|
| N-Formyl-L-proline (NFLP) | 74 | 62 |
| N-Boc-L-proline (1) | 74 | 51 |
| N-Cinnamoyl-L-proline (11) | 74 | 62 |
| N-(2-methylbenzoyl)-L-proline (6) | 63 | 59 |
| N-Picolinoyl-L-proline (7) | 98 | 11 |
The following diagram illustrates the logical workflow for this catalytic reduction experiment.
This section details the application of NFLP as a chemical probe to inhibit PYCR1, a potential cancer therapy target.
The following information is synthesized from studies on targeting proline metabolism in cancer [2] and the specific characterization of NFLP as a PYCR1 inhibitor [3].
The table below lists proline analogs identified as PYCR1 inhibitors, showcasing their relative potency [3].
| Inhibitor | Inhibition Constant (K<�i>) |
|---|---|
| N-Formyl-L-proline (NFLP) | 100 µM |
| L-Thiazolidine-2-carboxylate (L-T2C) | 400 µM |
| L-Thiazolidine-4-carboxylate (L-T4C) | 600 µM |
| Cyclopentanecarboxylate (CPC) | 1,200 µM (1.2 mM) |
| L-Tetrahydro-2-furoic Acid (THFA) | 2,200 µM (2.2 mM) |
| L-Proline (Product) | 1,700 µM (1.7 mM) |
The following diagram maps the position of NFLP within the proline metabolic pathway relevant to cancer biology.
Here are solutions to frequently encountered problems when working with NFLP.
| Problem | Possible Cause | Suggested Solution |
|---|---|---|
| Low Yield/Conversion (Synthesis) | Sub-optimal catalyst loading or temperature. | Ensure catalyst loading is at 30 mol % and the reaction is performed at 0°C in DCM [1]. |
| Poor Enantioselectivity | Incorrect solvent or catalyst structure. | Use chlorinated solvents (DCM, CHCl₃). Confirm the free carboxylic acid on the catalyst is present, as it is crucial for stereocontrol via H-bonding [1]. |
| Low Inhibitory Potency (Cell Assays) | Inefficient cellular uptake or metabolism. | Consider testing a range of concentrations around the reported Ki (100 µM). Use in combination with genetic knockdowns to validate on-target effects [3]. |
When purchasing N-Formyl-L-proline, the following specifications are typical for a research-grade product [4]:
This section provides the essential background on the therapeutic target and the inhibitor.
The table below summarizes critical quantitative data from a recent fragment-based screening study, providing benchmarks for your assay development.
| Compound / Parameter | Value | Context / Significance |
|---|---|---|
| NFLP (Reference Inhibitor) | ||
| Competitive Inhibition Constant ((K_i)) | 100 µM | Benchmark for potency of new inhibitors; competitive with P5C substrate [1]. |
| Novel Fragment Inhibitors | ||
| Molecular Weight Range | 143 - 289 Da | Typical for fragment-based drug discovery [1]. |
| Crystallographic Hit Rate | 22% (8/37 compounds) | Success rate of fragments yielding high-quality crystal structures [1]. |
| Best Fragment Apparent IC50 | Lower than NFLP | Proof-of-concept for discovering more potent inhibitors than proline analogs [1]. |
For a robust and optimized PYCR1 enzyme assay, follow this multi-stage process. The workflow visualizes the key steps, which are detailed in the text below.
Objective: To rapidly identify promising buffer and reagent conditions that support high PYCR1 activity.
Objective: To fine-tune the conditions identified in Stage 1 and find the precise optimum.
Objective: To rigorously characterize the inhibition using the optimized conditions.
Q1: Why is my PYCR1 enzyme activity low or inconsistent in the assay?
Q2: The novel fragments I'm testing are much less potent than NFLP. Should I discard them?
Q3: What is the advantage of using X-ray crystallography as a primary screen?
1-Formyl-L-proline (NFLP) is a proline analog identified as a competitive inhibitor for the enzyme Pyrroline-5-carboxylate reductase 1 (PYCR1) [1] [2]. This enzyme catalyzes the final step in proline biosynthesis, and its upregulation is a common feature in many cancer types, making it a target of interest in cancer metabolism research [1] [3] [2].
The table below summarizes the core quantitative data for NFLP and other documented PYCR1 inhibitors.
| Inhibitor Name | Inhibition Constant (Kᵢ) | Mechanism | Primary Experimental Method | Key Findings/Notes |
|---|---|---|---|---|
| N-Formyl L-proline (NFLP) | 100 µM [1] [4] [2] | Competitive with P5C [1] | X-ray crystallography & enzyme kinetics [1] | Most potent proline analog; induces conformational changes in active site [1]. |
| L-Thiazolidine-2-carboxylate (l-T2C) | 400 µM [1] | Competitive with P5C [1] | X-ray crystallography & enzyme kinetics [1] | -- |
| L-Thiazolidine-4-carboxylate (l-T4C) | 600 µM [1] | Competitive with P5C [1] | X-ray crystallography & enzyme kinetics [1] | -- |
| Cyclopentanecarboxylate (CPC) | 1 mM [1] | Competitive with P5C [1] | X-ray crystallography & enzyme kinetics [1] | -- |
| L-Tetrahydro-2-furoic acid (THFA) | 2 mM [1] | Competitive with P5C [1] | X-ray crystallography & enzyme kinetics [1] | Also known to inhibit ProDH [2]. |
| L-Proline (Product) | 1.7 mM [1] | Competitive with P5C [1] | Enzyme kinetics [1] | Natural product of the PYCR1 reaction. |
| 3,5-Dibromophenyl-AMBPA | Kᵢ 0.1 - 0.7 µM [5] | Complex (different from proline analogs) [5] | Enzyme kinetics [5] | A bisphosphonate; most potent inhibitor reported to date [5]. |
Here is a detailed methodology for key experiments involving NFLP and PYCR1, based on the literature.
1. Enzyme Kinetic Assay to Determine Kᵢ [1] [6]
This protocol measures the inhibition constant by monitoring the consumption of NAD(P)H.
2. X-ray Crystallography for Binding Confirmation [1] [3] [4]
This method is used to obtain high-resolution structural data of the enzyme-inhibitor complex.
This experimental workflow for determining the mechanism of a PYCR1 inhibitor can be visualized as follows:
Q1: What is the selectivity profile of NFLP for different PYCR isoforms? NFLP shows 10-fold selectivity for PYCR1 over PYCR3 [6] [7]. This isoform specificity is an important consideration when designing experiments to probe the biological function of a specific PYCR enzyme.
Q2: Are there any known issues with the specificity of proline analog inhibitors? Yes. Some proline analog inhibitors, such as thiazolidine-2-carboxylate and cyclopentanecarboxylate, can also inhibit proline dehydrogenase (ProDH) due to their chemical similarity to proline [3]. This promiscuity is a limitation for studies aiming to target PYCR1 specifically. Newer fragment-based inhibitors are being developed to overcome this issue [3].
Q3: Has NFLP been validated in cellular models? Yes. In a study using MCF10A H-RASV12 breast cancer cells, which rely on the proline cycle, NFLP was shown to phenocopy the PYCR1 knockdown. It inhibited de novo proline biosynthesis and impaired spheroidal growth, providing cellular-level validation of its activity [1] [2].
Q4: What are the most potent PYCR1 inhibitors currently known? While NFLP (Kᵢ = 100 µM) was a pioneering chemical probe, more recent efforts have identified significantly more potent compounds. Aminomethylenebisphosphonates (AMBPA) like 3,5-dibromophenyl-AMBPA have shown inhibition constants (Kᵢ 0.1 - 0.7 µM) in enzymatic assays, making them the most potent class of PYCR1 inhibitors reported to date [5].
The following table summarizes the key quantitative data available for N-Formyl-L-proline from recent studies.
| Property | Reported Value / Status | Experimental Context | Source / Citation |
|---|---|---|---|
| Inhibition Constant (Ki) | 100 μM (competitive with P5C) | Enzyme kinetics with human PYCR1 | [1] |
| Biological Activity (In Vivo) | Active (inhibits trained macrophages & asthma development) | Intraperitoneal injection in mouse model | [2] |
| Direct Permeability Data | Not experimentally reported | Information gap in the literature | N/A |
| Chemical Stability | Potential instability noted for similar N-formyl dipeptides | Observed in prodrug linker development | [3] |
FAQ 1: Is N-Formyl-L-proline (NFLP) cell-permeable? While its specific permeability has not been directly measured and published, NFLP has demonstrated efficacy in cellular and animal models, suggesting it can cross cell membranes. It was shown to inhibit proline biosynthesis in a breast cancer cell line (MCF10A H-RASV12) and to exert physiological effects when administered intraperitoneally in mice [2] [1]. This provides indirect evidence of its ability to enter cells or be effective in a live organism.
FAQ 2: What are the stability considerations for NFLP in solution? Research on structurally related N-formyl dipeptide prodrugs indicates that these compounds can suffer from chemical instability in aqueous buffers, including common cell culture media like RPMI [3]. The stability is influenced by the specific amino acids in the dipeptide and the linker chemistry. Recommendation: If your experimental results are inconsistent, consider testing the stability of your NFLP stock solution under your specific assay conditions (e.g., via HPLC or LC-MS).
Problem: Lack of or inconsistent cellular activity with NFLP.
| Possible Cause | Recommended Investigation & Solution |
|---|
| Low Intrinsic Permeability | Investigate: Use a validated assay to measure intracellular proline levels or PYCR1 activity as a direct functional readout [1]. Solution: Consider synthesizing or sourcing a prodrug analog of NFLP designed for improved uptake, similar to advanced N-formyl dipeptide masking groups [3]. | | Chemical Instability in Buffer/Media | Investigate: Analyze your stock and working solutions over time using analytical methods (e.g., LC-MS, HPLC) to check for degradation [3]. Solution: Prepare fresh stock solutions immediately before use. Optimize the solvent (e.g., DMSO) and avoid storing solutions in aqueous buffers for extended periods. | | Off-Target Effects or Toxicity | Investigate: Perform a cell viability assay (e.g., MTT assay) concurrent with your activity readout to rule out general cytotoxicity [4]. Use a PYCR1 knockout or knockdown cell line as a control to confirm target specificity [1]. |
Since direct data is unavailable, here are established methodologies you can use to evaluate NFLP permeability.
This protocol is adapted from studies demonstrating NFLP's cellular activity [1].
This is a standard approach for quantifying solute permeability [5].
Papp = (dQ/dt) / (A * C0), where dQ/dt is the transport rate, A is the membrane area, and C0 is the initial donor concentration.
The table below summarizes key parameters you can optimize to increase the yield of your 1-Formyl-L-proline synthesis.
| Parameter | Optimization Strategy | Rationale / Expected Outcome |
|---|---|---|
| Reaction Solvent | Use anhydrous dichloromethane (DCM) or dimethylformamide (DMF) [1]. | Anhydrous conditions prevent hydrolysis of the formylating agent. DCM/DMF effectively dissolve both L-proline and reagents [1]. |
| Formylating Agent | Consider formic acetic anhydride, phenyl formate, or CDI-assisted formulation [1]. | Using a highly reactive formylating agent (e.g., formic acetic anhydride) can drive the reaction to completion faster, reducing side reactions and improving yield [1]. |
| Reaction Temperature | Perform the reaction at 0°C to 4°C initially, then warm to room temperature [1]. | A controlled, low initial temperature minimizes exothermic side reactions and reduces racemization risk. |
| Reaction Time | Monitor reaction by TLC; typically requires 2-12 hours [1]. | Insufficient time leads to incomplete reaction; excessive time can promote decomposition. |
| Work-up & Purification | Employ extractive work-up (weak acid/base washes) and silica gel chromatography with moderately polar eluents [1]. | Effective work-up removes unreacted starting materials and byproducts. Chromatography is highly effective for isolating pure this compound from complex mixtures [1]. |
Here are solutions to frequently encountered issues during the synthesis and purification process.
| Problem | Possible Causes | Solutions |
|---|---|---|
| Low Yield | Incomplete reaction; inefficient work-up/purification; formylating agent decomposition. | Ensure anhydrous conditions; use a fresh, high-quality formylating agent; confirm reagent ratios; extend reaction time with monitoring; optimize chromatography [1]. |
| Impure Product | Inadequate purification; side reactions during synthesis. | Use a multi-solvent system for chromatography (e.g., DCM/MeOH); consider alternative formylating agents that generate simpler byproducts [1]. |
| High Solvent Use in Purification | Suboptimal chromatography method. | Optimize the solvent gradient; switch to more efficient purification techniques like preparative HPLC if available and justified for scale. |
This protocol provides a general framework for the synthesis of this compound, incorporating the yield optimization strategies mentioned above.
Step-by-Step Procedure:
The following diagram illustrates the logical flow and decision points in the synthesis and optimization process.
The table below summarizes the key experimental data that establishes the selectivity profile of 1-Formyl-L-proline.
| Parameter | PYCR1 | PYCR3 | Notes & Context |
|---|---|---|---|
| Inhibition Constant (Kᵢ) | ~100 μM [1] | ~1000 μM (estimated) [2] | The lower the Kᵢ, the stronger the inhibition. A 10x lower Kᵢ for PYCR1 indicates significantly higher affinity. |
| Mechanism of Inhibition | Competitive with P5C [1] | Competitive with P5C [2] | Both inhibitors bind at the substrate-binding site. |
| Reported Selectivity | 10x more selective for PYCR1 over PYCR3 [2] | - | Direct conclusion from comparative study. |
To ensure the reproducibility and credibility of the data, here are the detailed methodologies used in the cited studies.
This protocol is adapted from the in crystallo screening study that identified NFLP as a PYCR1 inhibitor [1].
This protocol is from the study that developed a robust expression system for PYCR3 and tested the isoform specificity of PYCR1 inhibitors [2] [3].
The observed selectivity is not arbitrary; it is rooted in the structural and functional differences between the PYCR isoforms.
The discovery that NFLP is ten times more selective for PYCR1 has significant implications for drug discovery.
The following table consolidates key experimental data for these inhibitors from kinetic and binding studies.
| Inhibitor | Inhibition Constant (Kᵢ) | Type of Inhibition (vs. P5C) | Catalytic Efficiency (kcat/Km) of PYCR1 with Inhibitor | Key Binding Site | Crystallographic Hit Rate & Occupancy |
|---|---|---|---|---|---|
| N-Formyl-L-proline (NFLP) | 99 ± 7.7 μM [1] | Competitive [1] | 2.2 ± 0.9 × 10⁵ M⁻¹s⁻¹ [1] | P5C substrate pocket [2] [1] | Modeled at full occupancy in all asymmetric unit chains [1] |
| L-Thiazolidine-2-Carboxylate (T2C) | 438 ± 29 μM [1] | Competitive [1] | 1.5 ± 0.5 × 10⁵ M⁻¹s⁻¹ [1] | P5C substrate pocket [2] [1] | Modeled in one chain (occupancy 0.87), complicated by sulfate ion [1] |
| L-Thiazolidine-4-Carboxylate (T4C) | 598 ± 39 μM [1] | Competitive [1] | 2.0 ± 0.9 × 10⁵ M⁻¹s⁻¹ [1] | P5C substrate pocket [2] [1] | Modeled into two chains, complicated by sulfate ion [1] |
A separate study using a fragment-based approach discovered novel inhibitors that block both the P5C and NAD(P)H binding sites, with one fragment showing a lower apparent IC₅₀ than NFLP [2]. This highlights an emerging strategy to develop more potent and specific inhibitors.
The structural and mechanistic data reveal critical differences that influence inhibitor potency and specificity.
The following diagram illustrates the position of these inhibitors in proline metabolic pathways, highlighting the target enzyme PYCR1 and the potential off-target interaction with PRODH.
For researchers seeking to validate or build upon these findings, here are the key methodologies from the cited works.
| Inhibitor Name | Inhibition Constant (Kᵢ) | Mechanism of Action | Experimental Evidence | Key Findings/Context |
|---|---|---|---|---|
| N-Formyl-L-proline (NFLP) | 100 µM [1] [2] | Competitive with P5C [1] | X-ray crystallography, Enzyme kinetics, Cell-based assays [1] [2] | First validated chemical probe; induces conformational changes in PYCR1 active site [1]. |
| L-Thiazolidine-2-carboxylate (L-T2C) | 400 µM [1] [2] | Competitive with P5C [1] | X-ray crystallography, Enzyme kinetics [1] | -- |
| L-Thiazolidine-4-carboxylate (L-T4C) | 600 µM [1] [2] | Competitive with P5C [1] | X-ray crystallography, Enzyme kinetics [1] | -- |
| Cyclopentanecarboxylate (CPC) | 1,193 µM (~1.2 mM) [1] | Competitive with P5C [1] | X-ray crystallography, Enzyme kinetics [1] | -- |
| L-Tetrahydro-2-furoic acid (THFA) | 2,249 µM (~2.2 mM) [1] | Competitive with P5C [1] | X-ray crystallography, Enzyme kinetics [1] | -- |
| (S)-tetrahydro-2H-pyran-2-carboxylic acid | 70 µM (Kᵢ, app) [3] | Not specified | X-ray crystallography, Enzyme kinetics [3] | Reported in a 2024 screening; more specific for PYCR1 over other isoforms than NFLP [3]. |
| Novel Fragment Inhibitors | Lower apparent IC₅₀ than NFLP [4] | Blocks both P5C and NAD(P)H sites [4] | Docking-guided X-ray crystallography [4] | Reported in 2024; represents a new class of inhibitors beyond proline analogs [4]. |
The Ki value for N-Formyl-L-proline was rigorously determined through a combination of structural and kinetic methods. The workflow below outlines the key experimental steps.
The key steps involved are:
The high-resolution crystal structure of the PYCR1-NFLP complex (PDB ID: 6XP0) provides the structural rationale for its inhibitory strength [5] [1]. The diagram below illustrates the conformational changes and key interactions.
Unlike other proline analogs, the binding of NFLP is accompanied by unique conformational changes in the PYCR1 active site, including the translation of an α-helix by about 1 Å and the rotation of specific amino acid side chains. These changes allow the formyl group of NFLP to form additional hydrogen bonds with the enzyme, which explains its higher affinity compared to other screened analogs [1].
Beyond biochemical assays, NFLP has demonstrated efficacy in a biological context, validating PYCR1 as a therapeutic target:
V12 breast cancer cells (a model dependent on the proline cycle), treatment with NFLP was shown via 13C tracer analysis to specifically inhibit the de novo synthesis of proline [1] [2].N-Formyl-L-proline currently serves as the first validated chemical probe for PYCR1, providing a crucial tool for studying the role of the proline cycle in cancer metabolism [1] [2]. However, research is evolving rapidly:
The table below summarizes the available experimental data on the inhibition of PYCR isoforms by 1-Formyl-L-proline (NFLP).
| PYCR Isoform | Reported Inhibition Constant (Kᵢ) | Inhibition Type (vs. P5C) | Relative Selectivity (vs. PYCR3) |
|---|---|---|---|
| PYCR1 | 100 µM [1] | Competitive [1] | 10 times more selective [2] [3] [4] |
| PYCR3 | Weaker than PYCR1 (precise Kᵢ not stated) [2] | Competitive [2] | Reference |
| PYCR2 | Not available | Not available | Not available |
The observed selectivity of NFLP can be understood by examining the differences between the PYCR isoforms, as shown in the following table.
| Feature | PYCR1 | PYCR2 | PYCR3 (PYCRL) |
|---|---|---|---|
| Sequence Identity | Reference | ~85% identical to PYCR1 [2] [5] | ~45% identical to PYCR1 [2] [5] |
| Subcellular Localization | Mitochondrial [2] [5] | Mitochondrial [6] [5] | Cytosolic [2] [5] |
| Primary Biosynthetic Pathway | Glutamate-to-proline [7] | Glutamate-to-proline [7] | Ornithine-to-proline [7] |
| Cofactor Preference | NADH [8] | NADH [8] | NADPH [2] [8] |
| Active Site Architecture | Reference | Nearly complete conservation with PYCR1 [6] | Significant divergence from PYCR1/2 [6] |
This diagram illustrates the functional specialization of PYCR isoforms in proline biosynthesis pathways:
The key finding that NFLP is ten times more selective for PYCR1 over PYCR3 comes from a direct, side-by-side comparison in a 2022 study [2] [3] [4].
The selectivity of NFLP is clinically significant. The development of the SUMO-PYCR3 expression system is noted to be particularly useful for testing the isoform specificity of PYCR1 inhibitors, which is a critical step in drug development to understand potential off-target effects and optimize compound efficacy [2] [3].
The following table summarizes the key structural data that elucidates how NFLP binds to PYCR1.
| PDB ID | Resolution | Co-crystallized Ligands | Key Structural Findings on NFLP Binding |
|---|---|---|---|
| 6XP0 [1] | 1.95 Å | NFLP | Binding induces a unique 1 Å shift of an active site α-helix and side chain rotations, enabling additional hydrogen bonds not seen with other proline analogs [2]. |
| 8VRE [3] | 1.83 Å | NFLP, NADH | Structure confirms binding in the P5C/proline substrate pocket while the coenzyme NADH is bound, illustrating the complex in a near-physiological state [3]. |
NFLP functions by competitively inhibiting the binding of the native substrate, Δ1-pyrroline-5-carboxylate (P5C) [2]. It occupies the P5C/proline substrate pocket, which is located at a dimer interface of the enzyme [2]. The binding is characterized by conformational changes in the PYCR1 active site that are unique to NFLP, primarily to accommodate the formyl group. This allows the inhibitor to form specific hydrogen bonds that contribute to its potency [2].
The crystallographic data was generated through standard structural biology techniques. Below is a summary of the core methodologies used in the studies cited.
| Study Objective | Protein Production | Crystallization & Data Collection | Ligand Validation |
|---|---|---|---|
| Initial discovery of NFLP as a PYCR1 inhibitor [2] | Human PYCR1 was expressed in E. coli and purified. | Protein was co-crystallized with NFLP. X-ray diffraction data were collected at synchrotron beamlines (e.g., APS 24-ID-E) [1] [2]. | Electron density for NFLP was unambiguous, allowing modeling at full occupancy in all enzyme chains. Inhibition constant ((K_i)) was determined via enzyme kinetics [2]. |
| Fragment-based screening and validation [4] | Not the primary focus for NFLP structures. | Co-crystallization was used to form protein-ligand complexes. Data were collected at synchrotron beamlines (Advanced Photon Source) [4]. | Binding was assessed by the presence of clear electron density for the fragment. Hits were validated with kinetic assays to determine affinity parameters (IC50) [4]. |
To understand the significance of NFLP, it's helpful to see where its target, PYCR1, functions in human metabolism. The following diagram illustrates the proline cycle, a key pathway in cancer biology that involves PYCR1.
PYCR1 is consistently upregulated in many cancers and is a potential therapeutic target. Inhibitors like NFLP provide valuable chemical tools to study this pathway [2] [5].
NFLP was among the first and most potent inhibitors identified from a screen of proline analogs. The table below compares its inhibitory strength with other early compounds.
| Inhibitor | Inhibition Constant (Kᵢ, μM) | Binding Site | Notes |
|---|---|---|---|
| N-Formyl-L-proline (NFLP) | 100 μM [2] | P5C/Substrate Pocket | Most potent proline analog from initial screen; competitive with P5C [2]. |
| L-Thiazolidine-2-carboxylate (L-T2C) | 438 μM [2] | P5C/Substrate Pocket | Competitive with P5C [2]. |
| L-Thiazolidine-4-carboxylate (L-T4C) | 598 μM [2] | P5C/Substrate Pocket | Competitive with P5C [2]. |
| Cyclopentanecarboxylate (CPC) | 1193 μM [2] | P5C/Substrate Pocket | Competitive with P5C [2]. |
| L-Tetrahydro-2-furoic acid (THFA) | 2249 μM [2] | P5C/Substrate Pocket | Competitive with P5C [2]. |
| (S)-Tetrahydro-2H-pyran-2-carboxylic acid | 70 μM [3] | P5C/Substrate Pocket | A more recent fragment inhibitor with higher affinity and specificity than NFLP [3]. |
Subsequent research has identified even more potent inhibitors, such as (S)-tetrahydro-2H-pyran-2-carboxylic acid, demonstrating the ongoing development of PYCR1-targeted compounds [3]. Newer strategies are also exploring fragments that block both the substrate and coenzyme sites for higher affinity and specificity [4].